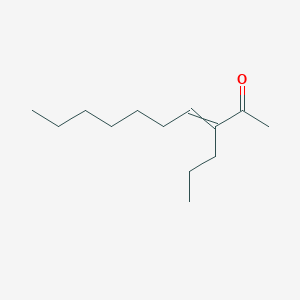

3-Propyldec-3-EN-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

669012-79-7 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

3-propyldec-3-en-2-one |

InChI |

InChI=1S/C13H24O/c1-4-6-7-8-9-11-13(10-5-2)12(3)14/h11H,4-10H2,1-3H3 |

InChI Key |

XRQWHFYQZFFAKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(CCC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 3 Propyldec 3 En 2 One and Its Analogs

Enantioselective and Diastereoselective Synthesis of 3-Propyldec-3-en-2-one

Achieving stereocontrol in the synthesis of molecules like this compound is crucial when they are intermediates for chiral target molecules. Enantioselective and diastereoselective methods allow for the precise arrangement of atoms in three-dimensional space.

A variety of strategies have been developed for the enantioselective synthesis of related chiral ketones. For instance, β,γ-unsaturated ketones with an α-stereogenic center can be synthesized with high enantiomeric ratios (93:7 to >99:1) from various nitriles and allenes using chiral ligands. nih.govacs.org These ketone products can be further transformed into tertiary homoallylic alcohols with high diastereoselectivity (92:8 to >98:2 dr). nih.govacs.org Another powerful method is the Ru-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones, which yields chiral α-substituted secondary alcohols with high diastereo- and enantioselectivities (up to >99:1 dr, 98% ee). rsc.org

Diastereoselective synthesis of (E)-α,β-unsaturated ketones can be achieved through the cross-condensation of aldehydes and ketones using air-stable Lewis acidic/basic bifunctional organobismuth complexes, which demonstrate high efficiency and reusability. rsc.orgscirp.org Furthermore, base-mediated [4 + 2] annulation of δ-hydroxy-α,β-unsaturated ketones with azlactones produces highly substituted 3-amino-δ-lactones with excellent diastereoselectivities. acs.org

Catalytic Routes for the Formation of the this compound Core Structure

Catalysis offers efficient and atom-economical pathways to the α,β-unsaturated ketone core. Both transition metals and small organic molecules have been successfully employed as catalysts.

Transition metal catalysis provides a powerful toolkit for constructing α,β-unsaturated ketones. nih.gov These methods often involve C-H activation or coupling reactions, leading to the desired enone structure with high efficiency. nih.govresearchgate.net

A notable example is the nickel-catalyzed hydroacylation of terminal alkynes with thioesters, which produces (E)-enones with excellent regio- and stereoselectivity under mild conditions. nih.gov Iron catalysis has also emerged as an environmentally friendly option. For example, FeCl₃·6H₂O can catalyze the C(sp³)–H functionalization of acetophenones and methylarenes to form α,β-unsaturated ketones. rsc.org Similarly, Fe(acac)₃ catalyzes the cross-coupling of secondary alcohols and aldehydes. researchgate.net

Palladium catalysts are widely used for the α-arylation of α,β-unsaturated ketones, a process that has been studied mechanistically to understand regioselectivity. chemrxiv.org A bimetallic system of gold and molybdenum has been shown to efficiently catalyze the synthesis of α-iodo/bromo-α,β-unsaturated aldehydes and ketones directly from propargylic alcohols. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Syntheses of α,β-Unsaturated Ketones

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Nickel / Zinc | Hydroacylation | Terminal alkynes, S-2-pyridyl thioesters | Aldehyde-free, anti-Markovnikov selectivity, high regio- and stereoselectivity. | nih.gov |

| FeCl₃·6H₂O | Cross-Dehydrogenative Coupling | Acetophenones, Methylarenes | Green catalyst, uses atmospheric oxygen as an oxidant, good functional group tolerance. | rsc.org |

| Palladium | α-Arylation | α,β-Unsaturated ketones, Aryl halides | Ligand-controlled regioselectivity for α- or γ-arylation. | chemrxiv.org |

| Ph₃PAuNTf₂ / MoO₂(acac)₂ | Halogenative Rearrangement | Propargylic alcohols | Direct synthesis of α-halo-α,β-unsaturated ketones with low catalyst loadings. | organic-chemistry.org |

| Ruthenium | Asymmetric Hydrogenation | α-Substituted α,β-unsaturated ketones | Produces chiral α-substituted secondary alcohols with high stereoselectivity. | rsc.org |

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a complementary approach to metal catalysis. These methods often provide high stereoselectivity under mild conditions.

For instance, cinchona alkaloid-derived catalysts can promote the highly enantioselective peroxidation of α,β-unsaturated ketones, yielding chiral peroxides with up to 97% enantiomeric excess (ee). organic-chemistry.org By adjusting reaction conditions, the same catalytic system can be tuned to produce chiral epoxides. organic-chemistry.org Chiral primary amines are effective organocatalysts for the enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones, producing chiral 1,5-diketones. rsc.org

Visible-light-promoted organocatalysis represents a green and efficient method. Using a cheap organic dye as a photosensitizer, silyl (B83357) enol ethers can be oxidized with atmospheric oxygen to form α,β-unsaturated ketones and aldehydes. rsc.orgpkusz.edu.cn Additionally, the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can catalyze cascade reactions of α,β-unsaturated ketones with ketoamides to construct bicyclic lactams with high regio- and diastereoselectivity. rsc.org

Table 2: Selected Organocatalytic Routes to α,β-Unsaturated Ketone Derivatives

| Catalyst | Reaction Type | Substrates | Products | Key Features | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Derivative | Peroxidation/Epoxidation | α,β-Unsaturated ketones, Hydroperoxides | Chiral Peroxides or Epoxides | High enantioselectivity (up to 97% ee), tunable selectivity. | organic-chemistry.org |

| Chiral Primary Amine | Decarboxylative Michael Addition | β-Ketoacids, α,β-Unsaturated ketones | Chiral 1,5-Diketones | Excellent enantioselectivity (up to 97% ee). | rsc.org |

| Organic Dye (Photosensitizer) | Aerobic Oxidation | Silyl enol ethers | α,β-Unsaturated ketones/aldehydes | Metal-free, uses visible light and air, low catalyst loading. | rsc.orgpkusz.edu.cn |

| DBU | Cascade Reaction | α,β-Unsaturated ketones, Ketoamides | Bicyclic Lactams | High regio- and diastereoselectivity. | rsc.org |

Precursor Derivatization and Functionalization Strategies Leading to this compound

The synthesis of α,β-unsaturated ketones often begins with the preparation of suitable precursors. A common and effective method is the dehydrogenation of saturated ketones or alcohols. nih.govresearchgate.net Silyl enol ethers are particularly useful precursors as they allow for regiochemical control during the formation of the double bond. pkusz.edu.cn The Saegusa–Ito oxidation is a frequently used method for this transformation, although it requires a palladium catalyst. pkusz.edu.cn

The aldol (B89426) condensation is a fundamental reaction for forming the core structure, which produces a β-hydroxy carbonyl intermediate that readily undergoes dehydration to yield the final α,β-unsaturated product. fiveable.me

Once the α,β-unsaturated ketone core is formed, it can be further functionalized. For example, organocuprate reagents can be used for 1,4-conjugate addition to introduce a substituent at the β-position. pressbooks.pub This can be followed by alkylation of the resulting enolate at the α-position, achieving an α,β-dialkylation. pressbooks.pub It is also possible to achieve α,β-functionalization of saturated ketones in a one-pot reaction by first generating the α,β-unsaturated ketone in situ via copper-catalyzed dehydrogenation, followed by an aza-Michael addition and annulation cascade. researchgate.net

Mechanistic Insights into the Key Bond-Forming Steps in this compound Synthesis

Understanding the reaction mechanisms is key to optimizing existing synthetic methods and developing new ones. The formation of α,β-unsaturated ketones involves several fundamental bond-forming steps.

The Aldol Condensation proceeds via the formation of an enolate from a ketone or aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. This is followed by an elimination of water to form the conjugated double bond. fiveable.me

In Michael Addition or Conjugate Addition , a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. tutorchase.commasterorganicchemistry.com The resulting enolate intermediate is then protonated to give the final product. masterorganicchemistry.comlibretexts.org This 1,4-addition is a key step in many of the catalytic cycles that functionalize the enone scaffold. pressbooks.pubmasterorganicchemistry.com

For Transition Metal-Catalyzed Reactions , the mechanisms can be complex. For example, the palladium-catalyzed α-arylation of α,β-unsaturated ketones is proposed to proceed through a four-step catalytic cycle: oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination. chemrxiv.org Density functional theory (DFT) calculations have shown that while reductive elimination is the rate-determining step, the regioselectivity is controlled by the protonation step, where the base acts as a proton shuttle. chemrxiv.org

In the Hydrogenation of α,β-Unsaturated Ketones over metal catalysts, the selectivity for hydrogenating the C=C bond versus the C=O bond is a critical factor. acs.org The addition of hydrogen to the C=C bond is generally favored both thermodynamically and kinetically. acs.org DFT studies on platinum and ruthenium surfaces suggest that the selectivity is controlled by the significantly higher activation barriers for hydrogenating the C=O bond compared to the C=C bond. acs.org

Mechanistic Investigations of Reactions Involving 3 Propyldec 3 En 2 One

Nucleophilic Addition Reactions to the Enone System of 3-Propyldec-3-EN-2-one

The presence of the electron-withdrawing carbonyl group makes the carbon-carbon double bond in this compound susceptible to nucleophilic attack. uobabylon.edu.iq Nucleophiles can add to the carbonyl carbon in a 1,2-addition or to the β-carbon in a 1,4-conjugate addition. libretexts.orgwikipedia.org The regioselectivity of the nucleophilic attack is largely dependent on the nature of the nucleophile. youtube.com

The Michael addition, a type of 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. wikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the enone system. wikipedia.org The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of the enolate, typically by a protic solvent, yields the final 1,4-addition product. wikipedia.org

A wide range of nucleophiles can act as Michael donors. These are typically "soft" nucleophiles, which favor the "soft" electrophilic β-carbon. wikipedia.orgyoutube.com

Table 1: Examples of Michael Donors for Reaction with this compound

| Nucleophile Class | Specific Example |

|---|---|

| Enolates | Diethyl malonate |

| Organocuprates | Lithium dimethylcuprate |

| Amines | Diethylamine |

| Thiols | Thiophenol |

| Cyanide | Sodium cyanide |

The Michael addition to a substituted enone like this compound can result in the formation of new stereocenters at the α and β positions. The stereochemical outcome of the reaction is influenced by factors such as the structure of the reactants, the solvent, and the presence of chiral catalysts. Asymmetric Michael additions, employing chiral catalysts, are a powerful tool for the enantioselective synthesis of complex molecules. acs.org For instance, the addition of nitromethane to cyclic enones has been shown to proceed with high enantioselectivity in the presence of a chiral diamine catalyst. acs.org

Direct nucleophilic addition to the carbonyl carbon, or 1,2-addition, is another important reaction pathway for this compound. This reaction is favored by "hard" nucleophiles, which are more reactive towards the "hard" electrophilic carbonyl carbon. wikipedia.orgyoutube.com The mechanism involves the direct attack of the nucleophile on the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate is then typically protonated upon workup to yield an alcohol.

The competition between 1,2- and 1,4-addition is a key aspect of the reactivity of α,β-unsaturated ketones. wikipedia.org Strong, highly basic nucleophiles that form irreversible additions tend to favor 1,2-addition, as it is often kinetically faster. libretexts.org Weaker, less basic nucleophiles that add reversibly are more likely to yield the thermodynamically more stable 1,4-addition product. pressbooks.pub

Table 2: Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile Type | Predominant Product | Rationale |

|---|---|---|

| Organolithium reagents (e.g., n-Butyllithium) | 1,2-addition | Hard nucleophile, kinetically controlled |

| Grignard reagents (e.g., Ethylmagnesium bromide) | Mixture of 1,2- and 1,4-addition | Reactivity can be tuned by reaction conditions |

| Organocuprates (e.g., Lithium dibutylcuprate) | 1,4-addition | Soft nucleophile, thermodynamically controlled |

| Amines | 1,4-addition | Reversible addition favors the more stable conjugate adduct |

| Enolates | 1,4-addition | Soft nucleophile |

The initial product of a 1,2-addition to this compound is an allylic alcohol. This functional group can undergo a variety of subsequent transformations, such as oxidation, rearrangement, or substitution reactions, providing a pathway to a diverse range of chemical structures.

Electrophilic Reactivity of this compound

While the primary reactivity of α,β-unsaturated ketones is dominated by nucleophilic additions, the double bond can also exhibit electrophilic character, albeit attenuated by the electron-withdrawing carbonyl group. uobabylon.edu.iq The addition of electrophiles such as hydrogen halides (H-X) to this compound is expected to proceed via a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the intermediate carbocation. Protonation of the carbonyl oxygen is followed by the addition of the halide to the β-carbon, leading to a resonance-stabilized enol, which then tautomerizes to the keto form.

Pericyclic Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The enone functionality in this compound allows it to participate in certain types of pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to the electron-withdrawing nature of the carbonyl group, the double bond in this compound is electron-deficient, making it a good dienophile for reactions with electron-rich dienes. masterorganicchemistry.comorganic-chemistry.org The reaction is concerted, meaning that the new sigma bonds are formed in a single step. wikipedia.org

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. Furthermore, when a cyclic diene is used, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. organic-chemistry.org

Table 3: Examples of Dienes for Diels-Alder Reactions with this compound

| Diene |

|---|

| 1,3-Butadiene (B125203) |

| Cyclopentadiene |

| 2,3-Dimethyl-1,3-butadiene |

| Danishefsky's diene |

Besides the [4+2] Diels-Alder reaction, enones like this compound can undergo [2+2] cycloadditions with alkenes under photochemical conditions. wikipedia.org This reaction does not proceed via a concerted mechanism but rather through a triplet diradical intermediate. wikipedia.org The reaction is initiated by the photoexcitation of the enone to an excited triplet state, which then reacts with the alkene to form the cyclobutane (B1203170) ring. wikipedia.org

Rearrangement Reactions of this compound

While specific studies on the rearrangement of this compound are not extensively documented, its structural motifs are amenable to classic molecular rearrangements known for similar classes of compounds.

Meyer-Schuster Rearrangement: This acid-catalyzed rearrangement is characteristic of secondary and tertiary propargyl alcohols, which isomerize to form α,β-unsaturated ketones. wikipedia.orgrsc.org The precursor to this compound, a propargylic alcohol, could undergo this rearrangement. The mechanism involves the protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the final enone product. organicreactions.org The reaction is driven by the formation of the stable conjugated carbonyl system. researchgate.net While traditionally requiring strong acids, modern methods utilize milder transition metal or Lewis acid catalysts. wikipedia.org

rsc.orgresearchgate.net-Wittig Rearrangement: This is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol under strongly basic conditions. wikipedia.orgorganic-chemistry.org A substrate structurally related to this compound, specifically an allylic ether with the appropriate substitution pattern, could be deprotonated to form a carbanion. This intermediate would then undergo the rsc.orgresearchgate.net-sigmatropic shift. The reaction proceeds through a five-membered, envelope-like transition state at low temperatures, which ensures high stereocontrol and prevents competition from the wikipedia.orgrsc.org-Wittig rearrangement. wikipedia.orgorganic-chemistry.org

Iodine-Mediated Oxidative Rearrangement: α,β-unsaturated diaryl ketones can undergo a metal-free oxidative rearrangement to form 1,2-diaryl diketones using an iodine/tert-butyl hydroperoxide (TBHP) system. acs.org This reaction proceeds through an oxidative aryl migration and subsequent C–C bond cleavage. acs.org While this compound is aliphatic, this type of rearrangement highlights the reactivity of the enone scaffold under oxidative conditions.

Reductive and Oxidative Transformations of this compound

The dual reactivity of the alkene and ketone functional groups in this compound allows for various selective reductive and oxidative transformations.

Reductive Transformations: The reduction of α,β-unsaturated ketones can proceed via 1,2-addition (affecting the carbonyl group) or 1,4-conjugate addition (affecting the C=C double bond). The choice of reducing agent and reaction conditions determines the outcome.

Selective C=C Reduction: The most common reduction involves the saturation of the carbon-carbon double bond to yield the corresponding saturated ketone, 3-propyldecan-2-one. This can be achieved with high chemoselectivity using several methods, including catalytic hydrogenation with specific catalysts (e.g., palladium on carbon) or dissolving metal reductions.

Selective C=O Reduction: The carbonyl group can be selectively reduced to a hydroxyl group, yielding 3-propyldec-3-en-2-ol. This is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄), often at low temperatures to prevent conjugate addition.

Complete Reduction: Both the alkene and ketone functionalities can be reduced simultaneously to yield 3-propyldecan-2-ol, typically using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or more forceful catalytic hydrogenation conditions.

| Reagent/Catalyst | Primary Product | Type of Reduction |

|---|---|---|

| H₂/Pd/C | Saturated Ketone | Conjugate (C=C) |

| NaBH₄, CeCl₃ (Luche reduction) | Allylic Alcohol | 1,2-Addition (C=O) |

| LiAlH₄ | Saturated Alcohol | Complete (C=C and C=O) |

| Li/NH₃ (Birch reduction) | Saturated Ketone | Conjugate (C=C) |

Oxidative Transformations: Oxidation of this compound can target the alkene or adjacent positions, sometimes leading to bond cleavage.

Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxy ketone. This epoxide is a versatile intermediate for further functionalization.

Allylic Oxidation: The allylic positions (the carbon atoms adjacent to the double bond) can be oxidized to introduce a hydroxyl or carbonyl group using reagents like selenium dioxide (SeO₂) or chromium-based oxidants.

Oxidative Cleavage: Under harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate (KMnO₄) or ozonolysis followed by an oxidative workup, the double bond can be cleaved. masterorganicchemistry.comlibretexts.orglibretexts.org This would break the molecule into two smaller carboxylic acids or ketones. For this compound, this would result in the formation of 2-oxopentanoic acid and heptanoic acid.

| Reagent | Primary Product | Type of Oxidation |

|---|---|---|

| m-CPBA | Epoxy Ketone | Epoxidation of C=C |

| SeO₂ | α'-Hydroxy Enone | Allylic Oxidation |

| Pd(OH)₂/C, t-BuOOH | 1,4-Enedione | Allylic Oxidation organic-chemistry.org |

| O₃; then H₂O₂ | Carboxylic Acids/Ketones | Oxidative Cleavage of C=C libretexts.orglibretexts.org |

C-H Activation and Functionalization Mediated by this compound Derivatives

Transition metal-catalyzed C-H functionalization is a powerful tool in organic synthesis. Ketones are recognized as an attractive class of directing groups for these transformations. rsc.org While direct C-H activation mediated by this compound itself is less common, derivatives of this enone can participate in or facilitate such reactions.

For instance, the enone moiety can be incorporated into a larger molecular framework where another functional group acts as the primary directing group. The electronic properties of the enone can then influence the reactivity and regioselectivity of a distal C-H activation event. More directly, the ketone carbonyl in a derivative of this compound could act as a directing group to functionalize a C-H bond within the same molecule. Rhodium complexes, for example, have been used to catalyze directed C-H functionalization reactions. researchgate.net In such a scenario, the metal catalyst would coordinate to the carbonyl oxygen, positioning it to activate a nearby C-H bond, typically at the ortho-position of an aromatic ring or a specific aliphatic position, enabling the introduction of new functional groups.

Furthermore, the enone itself can act as a coupling partner in C-H activation reactions. For example, a C-H bond of an arene, activated by a transition metal catalyst, can add across the double bond of the enone in a reaction akin to a Heck reaction or conjugate addition.

Role of this compound as an Intermediate in Reaction Cascades and Multicomponent Reactions

The bifunctional nature of this compound makes it an excellent substrate for reaction cascades and multicomponent reactions (MCRs). nih.govrug.nlresearchgate.net These processes allow for the rapid construction of complex molecules in a single pot by designing a sequence of compatible reactions.

Michael Addition-Initiated Cascades: As a classic Michael acceptor, this compound can react with a wide range of nucleophiles (Michael donors) in a conjugate addition reaction. wikipedia.org This is often the first step in a cascade sequence. frontiersin.org For example, the enolate intermediate formed after the initial Michael addition can act as a nucleophile itself, attacking another electrophilic site either intramolecularly (leading to cyclization) or intermolecularly. A well-known example is the Robinson annulation, where a Michael addition is followed by an intramolecular aldol (B89426) condensation to form a six-membered ring.

Cycloaddition Reactions: The electron-deficient double bond of this compound can participate as a dienophile or dipolarophile in cycloaddition reactions. For instance, in a Diels-Alder reaction, it can react with a conjugated diene to form a cyclohexene (B86901) derivative. Similarly, it can undergo [3+2] cycloadditions with species like azomethine ylides to form five-membered heterocyclic rings. rsc.org These cycloadditions can be part of a larger cascade, where the initial cycloadduct undergoes further transformations. nih.gov

Multicomponent Reactions (MCRs): In an MCR, this compound can react with two or more other components in a single operation. nih.gov For example, in a three-component reaction, a nucleophile could first add to the enone via a Michael addition, and the resulting enolate could then be trapped by a third electrophilic component, all in one pot. This strategy enables the efficient synthesis of densely functionalized molecules from simple starting materials.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic compounds, including the stereochemical and dynamic properties of 3-Propyldec-3-en-2-one. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional (2D) experiments, a detailed picture of the molecule's connectivity, configuration, and conformational preferences can be obtained.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide crucial information about their electronic environment. The vinyl proton (H4) is expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the conjugated carbonyl group. The precise chemical shift can offer insights into the E/Z stereochemistry of the double bond. Protons on the carbon alpha to the carbonyl group (H5) would also exhibit a downfield shift, generally appearing in the 2.2-2.5 ppm range.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C2) resonating at a characteristic downfield chemical shift, typically in the range of 190-220 ppm for α,β-unsaturated ketones. The olefinic carbons (C3 and C4) would appear in the vinyl region (120-150 ppm). The chemical shift of the carbonyl carbon is sensitive to the degree of conjugation and the conformation of the enone system.

To definitively assign the stereochemistry of the trisubstituted double bond, Nuclear Overhauser Effect (NOE) experiments are invaluable. Irradiation of the protons on the allylic methylene group (C5) would result in an NOE enhancement of the vinyl proton (H4) if they are in close spatial proximity, which would be indicative of a specific isomer. For instance, a strong NOE correlation between the allylic CH₂ protons and the vinyl proton would suggest a particular geometric arrangement around the double bond.

Dynamic NMR spectroscopy could be employed to study conformational exchange processes, such as the equilibrium between the s-cis and s-trans conformers around the C2-C3 single bond. By acquiring spectra at different temperatures, it may be possible to observe changes in chemical shifts or the coalescence of signals, allowing for the determination of the energy barrier for this rotation.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 2.25 (s, 3H) | 26.0 |

| 2 | - | 199.0 |

| 3 | - | 140.0 |

| 4 | 6.50 (t, J = 7.0 Hz, 1H) | 135.0 |

| 5 | 2.20 (q, J = 7.5 Hz, 2H) | 32.0 |

| 6 | 1.45 (sext, J = 7.5 Hz, 2H) | 30.0 |

| 7 | 1.30 (m, 2H) | 29.0 |

| 8 | 1.28 (m, 2H) | 29.0 |

| 9 | 1.25 (m, 2H) | 22.5 |

| 10 | 0.88 (t, J = 7.0 Hz, 3H) | 14.0 |

| Propyl-α | 2.15 (t, J = 7.5 Hz, 2H) | 40.0 |

| Propyl-β | 1.55 (sext, J = 7.5 Hz, 2H) | 21.0 |

| Propyl-γ | 0.95 (t, J = 7.5 Hz, 3H) | 13.8 |

Note: Predicted values are based on typical ranges for similar structures and may vary. Coupling constants (J) are hypothetical.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and can be a powerful tool for conformational analysis. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

The most characteristic vibrational band for an α,β-unsaturated ketone in the FT-IR spectrum is the C=O stretching vibration. Due to conjugation with the C=C double bond, this absorption is typically observed at a lower frequency (1650-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). wiley.combioanalysis-zone.com This shift is a direct consequence of the delocalization of π-electrons, which weakens the C=O bond. The C=C stretching vibration of the conjugated system usually appears in the region of 1600-1640 cm⁻¹. wikipedia.org Additionally, the spectrum will feature C-H stretching vibrations for the alkyl and vinyl protons, typically in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. wikipedia.org

Raman spectroscopy offers complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=C stretching vibration often gives a more intense signal due to the change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for studying the olefinic portion of the molecule.

Furthermore, vibrational spectroscopy can be employed to study the conformational isomerism of the enone system, specifically the equilibrium between the planar s-cis and s-trans conformers. These conformers can exhibit distinct C=O and C=C stretching frequencies. researchgate.net In some cases, both conformers can be observed as separate bands in the spectrum, and the relative intensities of these bands can provide information about their relative populations. researchgate.netthermofisher.com Solvent polarity can influence this equilibrium, leading to shifts in the observed frequencies and changes in the relative band intensities, which can be monitored by both FT-IR and Raman spectroscopy. researchgate.net

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Medium-Strong |

| C-H stretch (sp²) | 3020-3080 | 3020-3080 | Medium |

| C=O stretch | 1675 | 1675 | Strong (IR), Medium (Raman) |

| C=C stretch | 1625 | 1625 | Medium (IR), Strong (Raman) |

| C-H bend (CH₃, CH₂) | 1375-1465 | 1375-1465 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise mass determination and elemental composition analysis of this compound. This method provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, which is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

For this compound (C₁₃H₂₄O), the calculated exact mass of the molecular ion [M]⁺˙ would be used to confirm its elemental composition with high accuracy (typically within 5 ppm). This level of precision is critical to distinguish it from other isobaric compounds that have the same nominal mass but different elemental formulas.

Beyond molecular formula confirmation, HRMS is a powerful tool for studying the fragmentation patterns of this compound under ionization. Common fragmentation pathways for α,β-unsaturated ketones include α-cleavage and McLafferty rearrangements, although the latter may be less favorable in some conjugated systems. colab.ws The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the fragment ions, providing valuable structural information and aiding in the elucidation of fragmentation mechanisms.

In the context of chemical synthesis, HRMS serves as a vital tool for reaction monitoring. By analyzing aliquots of a reaction mixture over time, it is possible to track the consumption of starting materials and the formation of the desired product, this compound, as well as any intermediates or byproducts. This real-time analysis enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) techniques, often performed on triple quadrupole mass spectrometers but also adaptable to high-resolution instruments, can be employed for highly selective and sensitive quantification of the target compound in complex mixtures. wikipedia.org

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass | Predicted Major Fragment Ions (m/z) |

| [M]⁺˙ | 196.1827 | 181.1593 ([M-CH₃]⁺) |

| 153.1330 ([M-C₃H₇]⁺) | ||

| 125.1017 ([M-C₅H₁₁]⁺) | ||

| 97.0653 (McLafferty + 1) | ||

| 83.0861 | ||

| 69.0704 | ||

| 43.0184 ([CH₃CO]⁺) |

Note: The fragmentation pattern is predictive and can be influenced by the ionization method and collision energy.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. If this compound were synthesized or isolated as a single enantiomer, ECD spectroscopy would be the method of choice for assigning its absolute stereochemistry. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum of an α,β-unsaturated ketone is typically characterized by electronic transitions associated with the chromophore. The n → π* transition of the carbonyl group, which is electronically forbidden but magnetically allowed, often gives rise to a Cotton effect in the 300-350 nm region. The position and sign of this Cotton effect are highly sensitive to the stereochemistry of the molecule. The π → π* transition of the conjugated system occurs at a shorter wavelength, typically below 250 nm, and also exhibits a Cotton effect that is dependent on the molecular chirality.

The "Octant Rule" for ketones can often be applied to predict the sign of the Cotton effect for the n → π* transition based on the spatial arrangement of substituents relative to the carbonyl group. However, for flexible molecules like this compound, which can exist in multiple conformations, the application of such empirical rules can be complex.

A more robust approach involves the comparison of the experimental ECD spectrum with theoretically calculated spectra for both possible enantiomers. This is typically achieved through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). By calculating the ECD spectra for the (R)- and (S)-enantiomers of the lowest energy conformers of this compound and comparing them to the experimental spectrum, the absolute configuration can be confidently assigned. A good match between the experimental and one of the calculated spectra provides strong evidence for the absolute stereochemistry of the compound.

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for these purposes.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. GC-MS is highly effective for determining the purity of a sample of this compound and for identifying and quantifying any impurities, such as starting materials, byproducts, or isomers. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, and the mass spectrum serves as a molecular fingerprint for its identification.

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, reversed-phase HPLC with a C18 column would be a suitable choice. The compound would be detected using a UV detector, as the α,β-unsaturated ketone chromophore absorbs UV light. HPLC is advantageous for the analysis of less volatile or thermally sensitive compounds and is also a powerful tool for preparative-scale purification. By collecting the fraction corresponding to the peak of this compound, a highly purified sample can be obtained. HPLC can also be used to separate geometric isomers (E/Z) if they have different polarities and interact differently with the stationary phase.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If this compound can be obtained as a single crystal of suitable quality, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

The resulting crystal structure would definitively establish the stereochemistry of the double bond (E or Z) and the preferred conformation (s-cis or s-trans) of the enone system in the solid state. It is important to note that the conformation observed in the crystal may not necessarily be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, the solid-state structure provides an invaluable reference point for computational and other spectroscopic studies.

For a chiral, enantiomerically pure sample of this compound, X-ray crystallography can also be used to determine the absolute configuration without the need for theoretical calculations, provided that a heavy atom is present in the molecule or by using anomalous dispersion effects. The crystallographic data would provide a complete and unequivocal picture of the molecule's three-dimensional architecture.

Computational and Theoretical Chemistry of 3 Propyldec 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that dictate the chemical behavior of a molecule. For an α,β-unsaturated ketone like 3-propyldec-3-en-2-one, these calculations can pinpoint the reactive sites and predict the nature of its interactions with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and distributions of these orbitals in this compound are critical for understanding its electrophilic and nucleophilic nature.

The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com In α,β-unsaturated ketones, the HOMO is typically a π-orbital with significant electron density located on the C=C double bond and the carbonyl oxygen. The LUMO, the lowest energy orbital without electrons, dictates the molecule's capacity to act as an electrophile or electron acceptor. youtube.com For enones, the LUMO is a π* orbital, which is delocalized over the entire conjugated system, with large coefficients on the β-carbon and the carbonyl carbon. youtube.comyoutube.com This distribution makes these sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. For α,β-unsaturated ketones, the HOMO-LUMO gap is influenced by the nature of the substituents. While specific values for this compound are not documented, typical HOMO-LUMO gaps for similar acyclic enones calculated using Density Functional Theory (DFT) methods fall within a predictable range.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates moderate nucleophilicity, with the C=C bond and carbonyl oxygen as potential sites for electrophilic attack. |

| LUMO Energy | -1.5 to -2.5 | Suggests significant electrophilicity, particularly at the β-carbon and carbonyl carbon. youtube.com |

| HOMO-LUMO Gap | 4.0 to 5.0 | A moderate gap indicating a balance between stability and reactivity. |

The charge distribution within a molecule provides a more intuitive picture of its reactivity. Electrostatic potential maps (ESPs) are three-dimensional visualizations that illustrate the charge distribution and charge-related properties of molecules. libretexts.orgyoutube.com These maps are invaluable for predicting how molecules will interact with one another. libretexts.org In an ESP, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.comucla.edu

For this compound, the ESP would be expected to show a region of high electron density (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. youtube.com The hydrogen atoms of the alkyl groups would exhibit a slightly positive potential (green to light blue). Crucially, the conjugated system leads to a delocalization of electron density. The carbonyl group, being electron-withdrawing, pulls electron density from the C=C double bond. studentdoctor.net This effect results in the β-carbon having a significant partial positive charge, making it an electrophilic center. youtube.com The carbonyl carbon also carries a partial positive charge and is another electrophilic site.

| Atom | Predicted Partial Charge (a.u.) | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen (O) | -0.4 to -0.6 | Strongly nucleophilic and a primary site for protonation or Lewis acid coordination. |

| Carbonyl Carbon (C=O) | +0.3 to +0.5 | Electrophilic site, susceptible to direct (1,2-) nucleophilic attack. rsc.org |

| β-Carbon (Cβ) | +0.1 to +0.2 | Electrophilic site, susceptible to conjugate (1,4-) nucleophilic attack (Michael addition). wikipedia.org |

| α-Carbon (Cα) | -0.1 to -0.2 | Slightly nucleophilic. |

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping potential energy surfaces. This involves identifying reactants, products, intermediates, and, most importantly, transition states. rsc.org For this compound, a key reaction is the Michael addition, a conjugate addition of a nucleophile to the β-carbon. masterorganicchemistry.comchemistrysteps.com

Theoretical calculations can model the approach of a nucleophile to the enone system. By calculating the energies of various possible pathways, the most favorable reaction mechanism can be determined. For instance, in the addition of a thiol to an α,β-unsaturated ketone, computational studies have shown that the activation energy is influenced by substituent effects and solvation. acs.orgnih.gov The loss of reactant stabilization, rather than steric hindrance, is often the primary factor controlling the relative activation energies in the gas phase. nih.gov

Transition state analysis provides the energy barrier for a reaction, which is directly related to the reaction rate. For the Michael addition to this compound, a transition state would be located where the new bond between the nucleophile and the β-carbon is partially formed, and the π-system of the enone is being reconfigured to form an enolate intermediate. The calculated energy of this transition state relative to the reactants gives the activation energy.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexible alkyl chains in this compound allow for a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules.

For the α,β-unsaturated ketone core, two planar conformations are of primary importance: the s-cis and s-trans isomers, which refer to the arrangement of the C=C and C=O bonds about the central C-C single bond. The relative stability of these conformers is determined by a balance of steric and electronic effects. ias.ac.in For acyclic enones, the s-trans conformer is generally more stable unless there are significant steric clashes between substituents. acs.org In this compound, the presence of the propyl group on the β-carbon and the methyl group on the carbonyl carbon may influence this equilibrium.

Molecular mechanics force fields can be used to calculate the energies of different conformations, while molecular dynamics simulations can model the conformational changes over time at a given temperature, providing a more dynamic picture of the molecule's behavior.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model and for structural elucidation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate 1H and 13C NMR chemical shifts. researchgate.net For α,β-unsaturated ketones, the chemical shifts of the vinylic protons and carbons are characteristic. The β-proton typically appears at a lower field than the α-proton due to the deshielding effect of the carbonyl group. stackexchange.com Theoretical calculations can help in assigning the complex spectra of molecules like this compound.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. github.iomedium.com For this compound, the most characteristic IR absorptions would be the C=O and C=C stretching vibrations. The conjugation in the enone system lowers the frequency of the C=O stretch compared to a saturated ketone (typically appearing around 1665-1710 cm-1). orgchemboulder.comlibretexts.org The C=C stretch is also observed in the 1600-1650 cm-1 region.

UV-Vis Spectroscopy: The electronic transitions in a molecule can be studied by Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption maximum (λmax) for the π → π* transition in conjugated systems can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). For α,β-unsaturated ketones, the λmax is influenced by the extent of conjugation and the substituents present. youtube.comyoutube.com

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | δ (α-H) | 5.8 - 6.2 ppm |

| δ (β-H) | 6.5 - 7.0 ppm | |

| δ (CH3-C=O) | 2.1 - 2.4 ppm | |

| 13C NMR | δ (C=O) | 195 - 205 ppm |

| δ (Cα) | 125 - 135 ppm | |

| δ (Cβ) | 145 - 155 ppm | |

| IR Spectroscopy | ν (C=O) | 1665 - 1685 cm-1 |

| ν (C=C) | 1610 - 1640 cm-1 | |

| UV-Vis Spectroscopy | λmax (π → π*) | 220 - 240 nm |

Applications of 3 Propyldec 3 En 2 One in Complex Chemical Syntheses

As a Versatile Building Block for Natural Product Synthesis

The enone moiety is a common feature in numerous natural products, and its strategic incorporation is a cornerstone of many total synthesis campaigns. acs.org The structure of 3-propyldec-3-en-2-one, with its extended alkyl chain, makes it an intriguing starting point for the synthesis of long-chain fatty acids and polyketide-type natural products. For instance, the synthesis of non-methylene interrupted very long-chain fatty acids, found in various microorganisms and marine invertebrates, often involves the use of unsaturated ketone intermediates. rsc.org

A key transformation in this context is the conjugate addition, or Michael addition, to the β-carbon of the enone. This reaction allows for the introduction of a wide range of substituents, further extending the carbon skeleton and introducing new functional groups. For example, the reaction of a Gilman reagent, such as lithium dimethylcuprate, with an enone of this type would be expected to proceed via a 1,4-conjugate addition to install a methyl group at the γ-position, a common structural motif in polyketide natural products.

The stereochemistry of such additions can often be controlled through the use of chiral auxiliaries or catalysts, a critical aspect in the enantioselective synthesis of natural products. The inherent chirality of many natural products necessitates such precise control over the formation of new stereocenters.

Below is a table illustrating potential conjugate addition reactions for the elaboration of the this compound core, based on known reactivities of similar enones.

| Nucleophile | Reagent Example | Expected Product Type | Potential Natural Product Class |

| Alkyl | Lithium Dialkylcuprate | γ-Alkylated Ketone | Polyketides, Fatty Acids |

| Cyanide | Diethylaluminum Cyanide | γ-Cyano Ketone | Amino Acid Precursors |

| Enolate | Silyl (B83357) Enol Ether | 1,5-Dicarbonyl Compound | Prostaglandins, Steroids |

The resulting functionalized ketones can then be carried forward through various synthetic sequences, including reductions, olecinations, and further carbon-carbon bond-forming reactions, to access the complex architectures of natural products.

In the Construction of Complex Organic Architectures

The ability of enones to participate in cycloaddition reactions makes them powerful tools for the rapid construction of cyclic and polycyclic frameworks. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example where enones act as dienophiles. iitk.ac.in The electron-deficient nature of the double bond in this compound, enhanced by the electron-withdrawing carbonyl group, makes it a suitable partner for reaction with a variety of dienes.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-established, allowing for the predictable formation of complex cyclic systems. For instance, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with the propyl and acetyl groups in a specific relative orientation. The use of Lewis acid catalysts can accelerate these reactions and enhance their selectivity. iitk.ac.in

Furthermore, intramolecular versions of these cycloadditions can be envisioned. If the alkyl chain of the enone were to contain a diene functionality, an intramolecular Diels-Alder reaction could lead to the formation of a bicyclic or even more complex polycyclic system in a single step. Such strategies are highly valued in organic synthesis for their efficiency in building molecular complexity.

The following table summarizes potential cycloaddition reactions involving this compound for the construction of complex architectures.

| Reaction Type | Diene Example | Expected Product Architecture |

| Intermolecular Diels-Alder | 1,3-Butadiene | Substituted Cyclohexene |

| Intramolecular Diels-Alder | Diene-tethered Enone | Bicyclic System |

| [2+2] Photocycloaddition | Alkene | Substituted Cyclobutane (B1203170) |

As a Precursor to Pharmacologically Relevant Scaffolds (Focus on Chemical Synthesis, not Biological Activity)

The α,β-unsaturated ketone moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.net The ability of enones to react with various nucleophiles, particularly those containing nitrogen and sulfur, makes them ideal starting points for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.

For example, the reaction of this compound with a primary amine can lead to the formation of β-amino ketones through conjugate addition. openstax.org These intermediates can then be cyclized to form various nitrogen-containing heterocycles, such as pyridines or piperidines, depending on the reaction conditions and the nature of the amine.

Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolines, a class of heterocycles with known pharmacological importance. beilstein-journals.org The synthesis of such scaffolds often involves a one-pot procedure where the enone is reacted directly with the hydrazine in the presence of a suitable catalyst.

The table below outlines the synthesis of some key pharmacologically relevant scaffolds from an enone precursor like this compound.

| Reagent | Intermediate | Heterocyclic Scaffold |

| Primary Amine | β-Amino Ketone | Pyridine, Piperidine |

| Hydrazine | Hydrazone | Pyrazoline |

| Guanidine | Dihydropyrimidine | Pyrimidine |

The diverse substitution patterns that can be achieved on these heterocyclic scaffolds, stemming from the initial structure of the enone and the choice of nucleophile, allow for the creation of large libraries of compounds for screening in drug discovery programs.

Role in the Development of Novel Catalytic Systems

Enones like this compound can play a dual role in catalysis: as substrates for testing the efficacy of new catalysts and as ligands for the formation of new metal-based catalytic systems. The development of new catalytic methods for the enantioselective functionalization of enones is a major area of research in organic chemistry.

For instance, the enantioselective Michael addition of nucleophiles to enones is a benchmark reaction for evaluating the performance of new organocatalysts and transition-metal catalysts. scispace.comresearchgate.net A catalyst that can effectively control the stereochemical outcome of the addition of a nucleophile to this compound would be considered highly valuable.

Moreover, the double bond and the carbonyl oxygen of the enone can coordinate to a metal center, forming a metal-enone complex. These complexes themselves can be catalytically active or can be intermediates in catalytic cycles. For example, palladium-catalyzed reactions often proceed through intermediates where the enone is coordinated to the palladium center. The electronic and steric properties of the enone, such as the presence of the β-propyl group and the long alkyl chain in this compound, would influence the stability and reactivity of such complexes.

The development of catalysts for reactions such as the conjugate addition of organoboronic acids to enones is an active area of research. A hypothetical catalytic cycle for such a reaction involving this compound is presented below.

| Catalytic Step | Description |

| Catalyst Activation | A transition metal catalyst (e.g., Rhodium) is activated. |

| Transmetalation | The organoboronic acid transfers its organic group to the metal center. |

| Carbometalation | The metal-organic species adds across the double bond of the enone. |

| Reductive Elimination | The product is released, and the catalyst is regenerated. |

The study of such catalytic systems, using well-defined substrates like this compound, is crucial for advancing the field of catalysis and enabling the synthesis of increasingly complex molecules.

Advanced Degradation and Environmental Transformation Pathways Mechanistic Focus

Photochemical Degradation Mechanisms of 3-Propyldec-3-en-2-one

The photochemical behavior of α,β-unsaturated ketones like this compound is governed by the excitation of electrons in the conjugated system upon absorption of ultraviolet (UV) light. The n→π* transition of the carbonyl group and the π→π* transition of the conjugated system are primarily responsible for the observed photoreactivity. rsc.org Two common photochemical degradation pathways for such compounds are deconjugation and cycloaddition reactions.

In the presence of a mild base, α,β-unsaturated ketones can undergo a UV light-induced deconjugation. This process proceeds via a photoenolization mechanism, leading to the formation of a β,γ-unsaturated ketone. pnas.org For this compound, this would result in the isomeric product 3-propyldec-4-en-2-one. The mechanism involves the formation of an intermediate dienol, which then reketonizes. pnas.org

Another significant photochemical reaction is the [2+2] photocycloaddition, where the excited enone reacts with an alkene to form a cyclobutane (B1203170) ring. rsc.org The triplet state of the enone is typically the reactive species in these cycloadditions. rsc.org In an environmental context, this could occur if this compound is present with other unsaturated organic compounds.

Furthermore, in the presence of certain solvents and oxygen, photosensitized decomposition can occur. For instance, photolysis of α,β-unsaturated ketones in oxygenated carbon tetrachloride solutions has been shown to produce phosgene, indicating a complex decomposition pathway. nih.govliv.ac.uk

Table 1: Potential Photochemical Degradation Products of this compound

| Reaction Type | Reactant(s) | Key Conditions | Potential Product(s) |

| Photochemical Deconjugation | This compound | UV light, mild base | 3-Propyldec-4-en-2-one |

| [2+2] Photocycloaddition | This compound, Alkene | UV light | Cyclobutane derivatives |

| Photosensitized Decomposition | This compound | UV light, Oxygen, Solvent (e.g., CCl4) | Complex mixture including smaller carbonyls and chlorinated compounds |

Oxidative and Reductive Degradation Pathways (e.g., Ozonolysis, Hydrogenation)

Oxidative Degradation: Ozonolysis

Ozonolysis is a powerful oxidative cleavage reaction that targets the carbon-carbon double bond of alkenes. For an α,β-unsaturated ketone such as this compound, ozonolysis would cleave the C3=C4 double bond. The reaction proceeds through the well-established Criegee mechanism, involving the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). chemrxiv.org Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with zinc or dimethyl sulfide) would yield aldehydes and ketones, while oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids and ketones.

In the case of this compound, ozonolysis followed by reductive workup would be expected to yield 2,3-hexanedione (B1216139) and heptanal. Oxidative workup would lead to the formation of 2,3-hexanedione and heptanoic acid. Gas-phase ozonolysis of α,β-unsaturated ketones is also a significant atmospheric degradation pathway, potentially forming organic acids and other oxygenated volatile organic compounds. nih.govtudelft.nl

Reductive Degradation: Hydrogenation

The hydrogenation of α,β-unsaturated ketones can be controlled to selectively reduce either the carbon-carbon double bond or the carbonyl group. wikipedia.org This selectivity is highly dependent on the catalyst and reaction conditions used. pnas.org

Conjugate Reduction (1,4-Addition): Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) typically favors the reduction of the C=C double bond, a process known as conjugate or 1,4-reduction. pnas.orgorganic-chemistry.org For this compound, this would yield the saturated ketone, 3-propyldecan-2-one. Manganese(I) pincer complexes have also been shown to be highly chemoselective for the 1,4-hydrogenation of α,β-unsaturated ketones. nih.govcapes.gov.br

Carbonyl Reduction (1,2-Addition): Selective reduction of the carbonyl group to a hydroxyl group, while leaving the C=C bond intact, can be achieved using specific reagents like cerium(III) chloride with sodium borohydride (B1222165) (Luche reduction) or through catalytic transfer hydrogenation with certain ruthenium complexes. acs.org This would transform this compound into the allylic alcohol, 3-propyldec-3-en-2-ol.

Complete Reduction: Using more powerful reducing agents or harsher conditions (e.g., high-pressure hydrogenation with catalysts like nickel or platinum), both the C=C and C=O bonds can be reduced, resulting in the saturated alcohol, 3-propyldecan-2-ol. pnas.org

Table 2: Potential Products from Oxidative and Reductive Degradation of this compound

| Degradation Type | Reaction | Reagents/Catalyst | Expected Product(s) |

| Oxidative | Ozonolysis (Reductive Workup) | 1. O3; 2. Zn/H2O or (CH3)2S | 2,3-Hexanedione, Heptanal |

| Oxidative | Ozonolysis (Oxidative Workup) | 1. O3; 2. H2O2 | 2,3-Hexanedione, Heptanoic acid |

| Reductive | Conjugate Hydrogenation | H2, Pd/C | 3-Propyldecan-2-one |

| Reductive | Carbonyl Hydrogenation | NaBH4, CeCl3 | 3-Propyldec-3-en-2-ol |

| Reductive | Complete Hydrogenation | H2, Ni or Pt (high pressure) | 3-Propyldecan-2-ol |

Biochemical Transformation Mechanisms of this compound (Focus on Enzymatic Reactions, not Biological Activity)

The enzymatic transformation of α,β-unsaturated ketones is a key area of biocatalysis, with enzymes capable of highly selective modifications under mild conditions.

Enzymatic Reduction:

The most studied biochemical transformation of α,β-unsaturated ketones is the asymmetric reduction of the carbon-carbon double bond, catalyzed by ene-reductases (ERs). nih.govnih.gov Many of these enzymes belong to the "Old Yellow Enzyme" (OYE) family of flavoproteins. pnas.orgpnas.orgacs.org These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the β-carbon of the enone, followed by protonation at the α-carbon, leading to the formation of a saturated ketone. acsgcipr.org This reaction is often highly stereoselective, producing a chiral product. For this compound, this would result in a specific stereoisomer of 3-propyldecan-2-one.

In some microorganisms, the initial reduction of the C=C bond can be followed by the reduction of the ketone group by alcohol dehydrogenases (ADHs), leading to the corresponding saturated alcohol. nih.gov

Enzymatic Oxidation:

Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes capable of transforming ketones. These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester (or a cyclic ketone into a lactone). rsc.org The application of BVMOs to α,β-unsaturated cyclic ketones has been shown to produce unsaturated lactones. rsc.org Depending on the enzyme's regioselectivity, the transformation of this compound could potentially yield an enol-ester.

Enzymatic Hydration:

Some enzymes can catalyze the Michael-type addition of water to the C=C double bond of α,β-unsaturated ketones. This hydration reaction would introduce a hydroxyl group at the β-position, converting this compound into 4-hydroxy-3-propyldecan-2-one.

Table 3: Potential Enzymatic Transformation Products of this compound

| Transformation Type | Enzyme Class | Cofactor | Potential Product |

| Asymmetric C=C Reduction | Ene-reductases (e.g., OYEs) | NAD(P)H | (R)- or (S)-3-Propyldecan-2-one |

| Carbonyl Reduction | Alcohol Dehydrogenases (ADHs) | NAD(P)H | 3-Propyldec-3-en-2-ol |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | NAD(P)H, O2 | Enol-ester derivatives |

| Hydration (Michael Addition) | Hydratases | - | 4-Hydroxy-3-propyldecan-2-one |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.